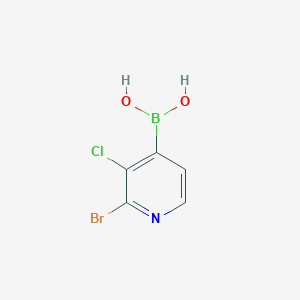

2-Bromo-3-chloropyridine-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-3-chloropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrClNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFYDECHVMPQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)Br)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590359 | |

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003043-31-9 | |

| Record name | (2-Bromo-3-chloropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route based on established methodologies and details the expected analytical characterization of the target compound.

Introduction

This compound is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex heterocyclic molecules. Its utility stems from the orthogonal reactivity of its functional groups: the boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The bromo and chloro substituents on the pyridine ring provide additional handles for further functionalization, allowing for the sequential and regioselective introduction of various substituents. This makes it an attractive intermediate in the synthesis of novel pharmaceutical agents and other fine chemicals.

Synthesis Pathway

The proposed synthesis starts from a readily available dihalopyridine, such as 2-bromo-3,4-dichloropyridine or 2,3-dichloro-4-bromopyridine. The choice of starting material would depend on the relative reactivity of the halogens in the lithium-halogen exchange. Typically, bromine undergoes this exchange more readily than chlorine. Therefore, a plausible starting material is 2,3-dichloro-4-bromopyridine. The synthesis proceeds via a regioselective lithium-halogen exchange at the 4-position, followed by borylation with a trialkyl borate and subsequent acidic workup.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol based on the well-established procedure for the synthesis of 3-pyridylboronic acid. This protocol should be considered a starting point and may require optimization.

Synthesis of this compound

Materials:

-

2,3-Dichloro-4-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

5 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2,3-dichloro-4-bromopyridine (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature. The pH is then carefully adjusted to approximately 7.5 with 5 M NaOH, which may cause the product to precipitate. The aqueous layer is saturated with NaCl and extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Analytical Data

While experimental data is not publicly available, the following table summarizes the expected analytical data for this compound.

| Parameter | Expected Value |

| Molecular Formula | C₅H₄BBrClNO₂ |

| Molecular Weight | 236.26 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.3-8.5 (d, 1H), 7.5-7.7 (d, 1H), 5.0-6.0 (br s, 2H, B(OH)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-160 (C-Br), 148-152 (C-Cl), 140-145 (C-B), 125-130, 120-125 |

| Mass Spec. (EI) | m/z 235/237/239 (M⁺), showing isotopic pattern for Br and Cl |

Note: The exact chemical shifts in NMR are dependent on the solvent and concentration. The boronic acid protons are often broad and may exchange with water present in the solvent. The carbon attached to the boron atom may show a broadened signal due to quadrupolar relaxation. The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Characterization Workflow

Safety and Handling

This compound is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from a commercial supplier.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic protocol, based on well-established lithium-halogen exchange chemistry, offers a viable route to this valuable building block. The predicted analytical data serves as a benchmark for researchers undertaking its synthesis and characterization. The unique combination of reactive sites on this molecule ensures its continued importance in the development of novel compounds for the pharmaceutical and fine chemical industries.

2-Bromo-3-chloropyridine-4-boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-3-chloropyridine-4-boronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative containing a boronic acid functional group. Its unique substitution pattern makes it a versatile reagent for introducing a 2-bromo-3-chloropyridin-4-yl moiety into various organic molecules. The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this specific molecule are predicted.

| Property | Value | Source |

| Molecular Formula | C₅H₄BBrClNO₂ | [1][2][3] |

| Molecular Weight | 236.26 g/mol | [1][2][3] |

| CAS Number | 1003043-31-9 | [4][5] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | |

| Boiling Point | 399.9 ± 52.0 °C (Predicted) | |

| Density | 1.90 ± 0.1 g/cm³ (Predicted) | |

| pKa | Data not available | |

| Solubility | Soluble in organic solvents such as methanol and DMSO (predicted). |

Spectroscopic Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are typically available from commercial suppliers.[6] The expected spectral characteristics are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyridine ring. The chemical shifts will be influenced by the electronegative bromine and chlorine atoms and the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons bearing the bromine, chlorine, and boron substituents will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature for identification.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H stretching of the boronic acid group (around 3300-2500 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Br and C-Cl stretching frequencies.

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step sequence. A common strategy is the ortho-lithiation of a substituted pyridine precursor followed by borylation with a trialkyl borate.

Generalized Synthetic Workflow

Caption: Generalized workflow for the synthesis of pyridine boronic acids.

Reactivity in Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions.[7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The presence of two different halogen atoms (Br and Cl) allows for the potential for selective, sequential cross-coupling reactions under different catalytic conditions.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in a Suzuki-Miyaura coupling reaction. These protocols should be optimized for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety (e.g., Bortezomib, Ixazomib).[8] They often act as enzyme inhibitors by forming a stable, covalent bond with a catalytic serine or threonine residue in the active site of the target protein.[8]

The pyridine scaffold is also a common feature in many biologically active molecules.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. The bromo and chloro substituents provide opportunities for further chemical modifications to explore the structure-activity relationship (SAR) of a lead compound.

Potential Signaling Pathway Interaction

While the specific biological targets of compounds derived from this compound are not yet defined, a common mechanism of action for boronic acid-containing drugs is the inhibition of proteasomes or other serine proteases.

Caption: General mechanism of serine protease inhibition by a boronic acid.

Stability and Storage

Boronic acids are generally stable compounds but can be prone to dehydration to form cyclic boroxines, especially upon prolonged storage or heating. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place under an inert atmosphere.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound | 1003043-31-9 [amp.chemicalbook.com]

- 6. This compound(1003043-31-9) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Bromo-3-chloropyridine-4-boronic acid (CAS 1003043-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloropyridine-4-boronic acid, with the CAS number 1003043-31-9, is a valuable heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its trifunctional nature, featuring a pyridine core with bromine and chlorine substituents and a boronic acid moiety, offers chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics.

The strategic placement of the halogen atoms allows for selective and sequential cross-coupling reactions, primarily the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1] The pyridine scaffold itself is a privileged structure in numerous biologically active compounds, making this reagent particularly relevant for the synthesis of kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1003043-31-9 |

| Molecular Formula | C₅H₄BBrClNO₂ |

| Molecular Weight | 236.26 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Synonyms | B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a halogen-metal exchange reaction followed by borylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Pathway Overview

The most common route to pyridinylboronic acids involves the reaction of a halopyridine with an organolithium reagent to form a lithiated intermediate, which is then quenched with a borate ester.

Caption: General synthetic workflow for pyridinylboronic acids.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-3-chloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 2-bromo-3-chloropyridine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium dropwise while maintaining the temperature. Stir the mixture at this temperature to facilitate the lithium-halogen exchange.

-

Borylation: Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Workup and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is instrumental in forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.

General Reaction Scheme

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

The following is a generalized protocol for the Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the aryl bromide (1.2 eq.), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reactivity and Selectivity

The presence of two different halogen atoms (bromo and chloro) on the pyridine ring allows for potential regioselective and sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, enabling selective reaction at the 2-position, leaving the 3-chloro substituent available for subsequent transformations.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are key pharmacophores in a multitude of approved drugs and clinical candidates. Boronic acids like the title compound are crucial intermediates for the synthesis of these complex molecules.

Role as a Key Building Block

While specific examples detailing the use of CAS 1003043-31-9 in the synthesis of named pharmaceutical compounds are not prevalent in publicly accessible literature, the structural motif is highly relevant. For instance, similar chloropyridine boronic acids are utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are used in cancer therapy.[1] The 2-chloro-3-substituted pyridine core can also serve as a precursor for various fused heterocyclic systems.

Potential in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors often function by competing with ATP for binding to the kinase active site. The ability to introduce diverse aryl and heteroaryl substituents at the 4-position of the pyridine ring via Suzuki coupling with this compound makes it a valuable tool for generating libraries of potential kinase inhibitors for screening and lead optimization.

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of complex substituted pyridines. The potential for regioselective functionalization further enhances its utility. For researchers and professionals in drug discovery and development, this reagent offers a valuable tool for the construction of novel molecular entities with potential therapeutic applications, particularly in the design of kinase inhibitors and other targeted therapies. The provided protocols and data serve as a foundational guide for the successful application of this important synthetic intermediate.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid

For Immediate Release

This technical guide provides an in-depth overview of the methodologies and analytical techniques integral to the structural elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis and comprehensive characterization of this halogenated pyridinylboronic acid derivative, a compound of interest in synthetic and medicinal chemistry.

Introduction

B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid is a substituted heterocyclic organoboron compound. The presence of a boronic acid functional group, along with bromine and chlorine substituents on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Accurate structural confirmation is paramount for its application in the synthesis of complex molecules and for understanding its chemical reactivity and potential biological activity. This guide details the multifaceted approach required for its complete structural characterization.

Synthesis

The synthesis of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid is most commonly achieved through a halogen-metal exchange reaction followed by borylation. The logical workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis

-

Reaction Setup: A solution of 2,4-dibromo-3-chloropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Halogen-Metal Exchange: n-Butyllithium (a solution in hexanes) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a specified time to allow for the selective exchange of the bromine atom at the 4-position with lithium.

-

Borylation: Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

-

Workup and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR spectra are particularly informative.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 8.2 - 8.4 | Doublet | H-6 |

| ¹H | 7.5 - 7.7 | Doublet | H-5 |

| ¹³C | ~155 | Singlet | C-2 (C-Br) |

| ¹³C | ~130 | Singlet | C-3 (C-Cl) |

| ¹³C | ~140 | Singlet | C-4 (C-B) |

| ¹³C | ~125 | Singlet | C-5 |

| ¹³C | ~150 | Singlet | C-6 |

| ¹¹B | 27 - 33 | Broad Singlet | B(OH)₂ |

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is filtered into a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 seconds for quantitative analysis, and a spectral width covering the expected chemical shift range.

-

¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain a spectrum with singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

¹¹B NMR: A single-pulse experiment is performed using a broadband probe. A quartz NMR tube may be used to minimize background signals from borosilicate glass. The spectral width should be set to cover the range for boronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 237.9 | Based on the molecular formula C₅H₅BBrClNO₂⁺. The isotopic pattern will be characteristic of the presence of one bromine and one chlorine atom. |

| [M-H₂O+H]⁺ | 219.9 | Loss of a water molecule from the boronic acid moiety. |

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Data is acquired in positive ion mode.

-

Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition. The isotopic distribution pattern is compared with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H stretching (boronic acid) |

| ~1600, ~1470 | C=C and C=N stretching (pyridine ring) |

| ~1350 | B-O stretching |

| ~1100 | C-Cl stretching |

| ~1050 | C-Br stretching |

| ~850-750 | C-H out-of-plane bending |

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) powder (100-200 mg). The mixture is pressed into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the instrument, and the spectrum is acquired over a range of approximately 4000 to 400 cm⁻¹.

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction.[10][11][12][13][14]

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Conclusion

The comprehensive structural elucidation of B-(2-Bromo-3-chloro-4-pyridinyl)boronic acid requires a synergistic application of synthetic chemistry and advanced analytical techniques. The described protocols for synthesis, NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and single-crystal X-ray diffraction provide a robust framework for the unambiguous confirmation of its molecular structure. This detailed characterization is a critical prerequisite for its effective use in drug discovery and development, ensuring the identity and purity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to the NMR Data and Analysis of 2-Bromo-3-chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document outlines the expected ¹H and ¹³C NMR spectral data, presents a detailed experimental protocol for data acquisition, and offers an in-depth analysis to aid in the structural elucidation and quality control of this important compound.

Predicted NMR Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds and the known effects of substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.45 | d | ~5.0 | 1H | H-6 |

| ~7.90 | d | ~5.0 | 1H | H-5 |

| ~8.30 (broad s) | s | - | 2H | B(OH)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 |

| ~125.0 | C-3 |

| ~145.0 (broad) | C-4 |

| ~128.0 | C-5 |

| ~150.0 | C-6 |

Experimental Protocol: NMR Data Acquisition

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.

2.1. Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)

-

NMR tube (5 mm diameter)

-

Pipettes and a clean, dry vial

-

NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

2.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the solid. A brief sonication may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2.3. Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

-

For ¹H NMR:

-

Acquire a standard single-pulse ¹H NMR spectrum.

-

Typical parameters:

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse width: 30°

-

Spectral width: 0 to 180 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or as needed for adequate signal-to-noise)

-

-

2.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

NMR Data Analysis and Interpretation

The predicted NMR data provides valuable insights into the molecular structure of this compound.

3.1. ¹H NMR Analysis

The proton spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, it is expected to be the most downfield signal, appearing as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6, resulting in a doublet. Its chemical shift will be upfield relative to H-6.

-

B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will likely exchange with any trace amounts of water in the solvent. This typically results in a broad singlet. The integration of this peak may vary.

3.2. ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals for the five carbon atoms of the pyridine ring.

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore expected to be the most downfield signals. The carbon bearing the bromine atom (C-2) will be influenced by its electron-withdrawing and heavy atom effects.

-

C-3: The carbon attached to the chlorine atom will also be downfield due to the electronegativity of chlorine.

-

C-4: The carbon atom bonded to the boronic acid group is expected to be broad due to the quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the boron substituent.

-

C-5: This carbon is the least substituted and is expected to be the most upfield of the aromatic carbons.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation using NMR spectroscopy.

Technical Guide: Analysis of 2-Bromo-3-chloropyridine-4-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a public domain X-ray crystal structure for 2-Bromo-3-chloropyridine-4-boronic acid has not been identified in crystallographic databases or peer-reviewed literature. The following guide provides general properties of the compound based on commercially available data and outlines a hypothetical, standardized workflow for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. This document is intended to serve as a practical framework for researchers undertaking such a study.

Compound Overview

This compound is a halogenated pyridine derivative incorporating a boronic acid functional group. Such compounds are of significant interest in medicinal chemistry and materials science, primarily as versatile building blocks in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. The specific substitution pattern of this compound offers multiple points for chemical modification.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1003043-31-9[1] |

| Molecular Formula | C₅H₄BBrClNO₂[1] |

| Molecular Weight | 236.26 g/mol [1] |

| Appearance | Typically an off-white to white solid |

| Primary Application | Intermediate for organic synthesis, particularly Suzuki-Miyaura coupling |

Hypothetical Experimental Protocols

The following sections describe a generalized workflow for the synthesis, crystallization, and structural analysis of this compound.

This protocol is a generalized procedure based on common methods for the synthesis of pyridinylboronic acids, such as the lithiation of a halopyridine followed by borylation.

Materials:

-

2-Bromo-3-chloro-4-iodopyridine (as a hypothetical precursor)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A solution of 2-bromo-3-chloro-4-iodopyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise, and the mixture is stirred at this temperature to facilitate a lithium-halogen exchange at the 4-position.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

The successful growth of single crystals suitable for X-ray diffraction is a critical step.

General Procedure:

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or heptane) is performed to identify a solvent system in which the compound has moderate solubility.

-

Crystal Growth Methods:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is poorly soluble.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled to room temperature or below.

-

This section outlines a standard procedure for single-crystal X-ray diffraction analysis.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). The data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data

The following tables are templates for the kind of quantitative data that would be obtained from a successful X-ray crystal structure determination.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₅H₄BBrClNO₂ |

| Formula weight | 236.26 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90°b = y Å, β = z°c = w Å, γ = 90° |

| Volume | V ų |

| Z | n |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x × y × z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N |

| Independent reflections | Nunique [R(int) = r] |

| Completeness to theta | c % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | g |

| Final R indices [I>2sigma(I)] | R1 = x, wR2 = y |

| R indices (all data) | R1 = x', wR2 = y' |

| Largest diff. peak and hole | p₁ and p₂ e.Å⁻³ |

Table 3: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| Br1 | x₁ | y₁ | z₁ | u₁ |

| Cl1 | x₂ | y₂ | z₂ | u₂ |

| O1 | x₃ | y₃ | z₃ | u₃ |

| O2 | x₄ | y₄ | z₄ | u₄ |

| N1 | x₅ | y₅ | z₅ | u₅ |

| C1 | x₆ | y₆ | z₆ | u₆ |

| C2 | x₇ | y₇ | z₇ | u₇ |

| C3 | x₈ | y₈ | z₈ | u₈ |

| C4 | x₉ | y₉ | z₉ | u₉ |

| C5 | x₁₀ | y₁₀ | z₁₀ | u₁₀ |

| B1 | x₁₁ | y₁₁ | z₁₁ | u₁₁ |

Visualizations

The following diagram illustrates the generalized workflow for the synthesis and structural analysis of a novel compound like this compound.

Caption: Synthesis and structural analysis workflow.

References

A Technical Guide to 2-Bromo-3-chloropyridine-4-boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key applications of 2-Bromo-3-chloropyridine-4-boronic acid (CAS No: 1003043-31-9). This trifunctional heterocyclic building block is a valuable reagent in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures.

Commercial Availability and Suppliers

This compound and its commonly used pinacol ester derivative are commercially available from a range of chemical suppliers. The boronic acid is typically offered as a solid with purity levels of 95% or higher. The pinacol ester is also a solid and is often used as a more stable alternative to the free boronic acid for certain applications. Below is a comparative summary of key suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Catalog Number |

| Boroncore | This compound | 1003043-31-9 | C5H4BBrClNO2 | 236.26 | - | BC000004[1] |

| 2a biotech | This compound | 1003043-31-9 | C5H4BBrClNO2 | - | 98.00% | 2A-9059448 |

| CRO SPLENDID LAB | This compound | 1003043-31-9 | C5H4BBrClNO2 | 236.26 | - | CSL-18482[2] |

| Pharmaffiliates | This compound | 1003043-31-9 | C5H4BBrClNO2 | 236.26 | High Purity | - |

| Halochem | This compound pinacol ester | - | C11H14BBrClNO2 | 318.40 | ≥ 95% | - |

| Sigma-Aldrich | This compound pinacol ester | - | C11H14BBrClNO2 | - | 95% | AOBH3CD9F0FD |

Experimental Protocols

Synthesis of this compound

Adapted Protocol: Lithiation and Borylation

Disclaimer: This is an adapted protocol and should be optimized for safety and efficiency in a laboratory setting.

Materials:

-

2-Bromo-3,4-dichloropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 2-bromo-3,4-dichloropyridine (1.0 eq) and anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-BuLi in hexanes (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Triisopropyl borate (1.2 eq) is then added dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 2 M HCl, and the mixture is stirred for 30 minutes.

-

The aqueous layer is separated and extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.[3]

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K3PO4) (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Ethyl acetate

-

Celite

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

The flask is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

-

The degassed 1,4-dioxane/water mixture is added via syringe.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the use of this compound.

Caption: A logical workflow for the procurement and use of the title compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Stability and Storage of 2-Bromo-3-chloropyridine-4-boronic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-3-chloropyridine-4-boronic acid, a critical reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering essential information for maintaining the integrity and reactivity of this compound.

Summary of Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the key recommendations based on available safety data sheets and product information.

| Parameter | Recommendation | Source(s) |

| Short-Term Storage | -4°C (1-2 weeks) in a tightly sealed container. | [1] |

| Long-Term Storage | -20°C (1-2 years) in a tightly sealed container under an inert atmosphere. | [1][2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | [2] |

| Container | Use a tightly closed, non-metal container. | [2][3] |

| Environment | Store in a dry, cool, and well-ventilated place. | [3] |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and oxidizing agents. | [4] |

| Conditions to Avoid | Protect from air, moisture, and light. Avoid formation of dust and aerosols. | [2][3][4] |

Stability Profile

Potential Degradation Pathways

Boronic acids, in general, are prone to two primary degradation pathways:

-

Oxidative Decomposition: Exposure to air can lead to oxidation of the carbon-boron bond, resulting in the formation of the corresponding phenol and boric acid. This is an irreversible process that reduces the purity and reactivity of the material.

-

Dehydration to Boroxines: Boronic acids can undergo reversible intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is reversible upon the addition of water, the presence of boroxines can complicate stoichiometry in reactions and may affect reaction kinetics.

The following diagram illustrates these potential degradation pathways for a generic arylboronic acid.

Caption: Potential degradation pathways for arylboronic acids.

Experimental Protocols: General Handling Workflow

While specific experimental protocols for stability testing of this compound are not publicly documented, a general workflow for handling this air and moisture-sensitive compound is crucial.

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to minimize degradation.

Caption: Recommended workflow for handling this compound.

Safety and Handling Precautions

Users must adhere to good industrial hygiene and safety practices when handling this compound.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses.[1][3]

-

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

-

Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[3] If inhaled, move the victim to fresh air.[3] Seek medical attention if symptoms persist.

Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[4]

By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound, leading to more consistent and successful experimental outcomes.

References

2-Bromo-3-chloropyridine-4-boronic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-chloropyridine-4-boronic acid, a key building block in modern organic synthesis. It details its chemical properties, outlines a representative synthetic approach, and describes its primary application in palladium-catalyzed cross-coupling reactions, which are pivotal in the field of drug discovery and materials science.

Core Compound Data

This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

| Property | Data |

| Molecular Formula | C₅H₄BBrClNO₂[1] |

| Molecular Weight | 236.26 g/mol [1] |

| Synonyms | B-(2-Bromo-3-chloro-4-pyridinyl)boronic Acid[1] |

| CAS Number | 1003043-31-9[1][2] |

Synthetic Pathways: An Overview

The synthesis of pyridinylboronic acids is most commonly achieved through a halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkylborate. This remains a reliable and cost-effective method for large-scale preparation. Other synthetic strategies include directed ortho-metalation (DoM), palladium-catalyzed cross-coupling of halopyridines with a diboron reagent, and C-H or C-F bond activation followed by borylation.

Key Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.[3][4][5][6]

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]

Experimental Protocols

While a specific protocol for a Suzuki-Miyaura reaction using this compound is not detailed in the available literature, the following is a representative procedure for the coupling of a similar substrate, 2-bromo-4-methylpyridine, with various boronic acids.[7] This protocol can serve as a starting point for optimization.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To synthesize a biarylpyridine via a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Troubleshooting and Optimization: For challenging couplings, particularly with less reactive chlorides, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary to improve catalyst activity and yield.[8] The choice of base and solvent can also significantly impact the reaction outcome and should be screened for optimal performance.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key component in the toolbox of medicinal and materials chemists. The provided general synthetic and application protocols serve as a foundation for researchers to incorporate this reagent into their synthetic strategies for the development of novel compounds.

References

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. ivychem.com [ivychem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Acidity and pKa of Substituted Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of substituted pyridine boronic acids, critical parameters influencing their chemical behavior, and biological activity. This document is intended for researchers, scientists, and drug development professionals working with these versatile compounds.

Introduction to Pyridine Boronic Acids

Pyridine boronic acids are a class of heterocyclic organoboron compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique structure, combining the aromaticity and hydrogen-bonding capabilities of the pyridine ring with the Lewis acidity and covalent-bonding potential of the boronic acid moiety, makes them valuable building blocks in drug design and for the development of sensors. The acidity of both the pyridine nitrogen and the boronic acid group, quantified by their respective pKa values, is a crucial determinant of their solubility, membrane permeability, and interaction with biological targets.

Acidity and pKa of Substituted Pyridine Boronic Acids

Pyridine boronic acids are amphoteric molecules, possessing both a basic pyridine nitrogen atom and an acidic boronic acid group. Consequently, they can exist in different protonation states depending on the pH of the solution. The two key pKa values are:

-

pKa1 (Pyridinium Ion): This corresponds to the dissociation of the protonated pyridinium ion. The basicity of the pyridine nitrogen is influenced by the electronic effects of the boronic acid group and any other substituents on the ring.

-

pKa2 (Boronic Acid): This represents the Lewis acidity of the boronic acid, which accepts a hydroxide ion to form a tetrahedral boronate species. The acidity of the boronic acid is sensitive to the electronic nature of the pyridine ring and its substituents.

Data Presentation: pKa Values of Representative Pyridine Boronic Acids

| Compound | Substituent | pKa1 (Pyridinium Ion) | pKa2 (Boronic Acid) | Reference |

| 2-Pyridineboronic Acid | - | 3.86 | ~8.5 (estimated) | [1] |

| 3-Pyridineboronic Acid | - | 4.22 | 8.08 - 8.19 | [1][2] |

| 4-Pyridineboronic Acid | - | 3.82 | 7.83 - 8.64 | [1][2] |

| N-Methyl-3-pyridiniumboronic acid mesylate | 3-B(OH)₂, N-CH₃ | - | 4.36 | Not Found |

Note: The pKa of the boronic acid group can be influenced by experimental conditions such as temperature and the composition of the solvent system.[1]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding the physicochemical properties of substituted pyridine boronic acids. The two most common experimental methods are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

Sample Preparation:

-

Accurately weigh a sample of the pyridine boronic acid.

-

Dissolve the sample in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility. The final concentration is typically in the millimolar range.

-

Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

-

-

Titration Procedure:

-

Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a stirrer.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

-

Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) to determine the pKa of the boronic acid group.

-

Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. These can be determined from the first derivative plot (ΔpH/ΔV vs. V) or by using specialized software for non-linear regression analysis of the titration curve.

-

Spectrophotometric Titration

Spectrophotometric titration is a sensitive method that is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Methodology:

-

Instrument Setup: Use a UV-Vis spectrophotometer with a thermostated cuvette holder.

-

Sample Preparation:

-

Prepare a stock solution of the pyridine boronic acid in a suitable solvent (e.g., water or methanol).

-

Prepare a series of buffer solutions with known pH values spanning a range that covers the expected pKa values of the compound. A constant ionic strength should be maintained across all buffer solutions.

-

-

Spectral Acquisition:

-

For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution.

-

Record the UV-Vis absorption spectrum over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

-

Plot the absorbance at these selected wavelengths against the pH.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by using graphical methods.

-

The isosbestic point, where the absorbance is independent of pH, can be used to verify the existence of a single equilibrium.

-

Mandatory Visualizations

Logical Relationship: Substituent Effects on pKa

The acidity of both the pyridinium ion and the boronic acid group is highly sensitive to the electronic effects of substituents on the pyridine ring. This relationship can be qualitatively understood through the principles of physical organic chemistry and quantified using Hammett plots.

Caption: Logical diagram illustrating the effect of electron-withdrawing and electron-donating groups on the pKa values of substituted pyridine boronic acids.

Experimental Workflow: Spectrophotometric pKa Determination

The following diagram outlines the typical workflow for determining the pKa of a substituted pyridine boronic acid using spectrophotometry.

Caption: Workflow for the spectrophotometric determination of pKa.

Signaling Pathway: Mechanism of Serine Protease Inhibition

Pyridine boronic acids are known to be effective inhibitors of serine proteases, a large family of enzymes involved in various physiological processes. Their mechanism of action involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Caption: Mechanism of serine protease inhibition by a pyridine boronic acid.

Role in Drug Development

The acidity and pKa of substituted pyridine boronic acids are of paramount importance in drug discovery and development. These properties influence a compound's:

-

Solubility and Formulation: The ionization state of a molecule dictates its aqueous solubility. Understanding the pKa allows for the selection of appropriate formulation strategies to ensure adequate bioavailability.

-

Pharmacokinetics: The ability of a drug to cross biological membranes is often dependent on its lipophilicity, which is influenced by its ionization state. A molecule's pKa profile will determine its charge at physiological pH and thus its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Engagement: For pyridine boronic acids that act as enzyme inhibitors, the pKa of the boronic acid group is critical for its interaction with the target. The boronic acid needs to be sufficiently Lewis acidic to form a covalent bond with a nucleophilic residue in the active site. For instance, many boronic acid-based drugs target serine proteases, where the neutral boronic acid interacts with the catalytic serine.

Specific Examples of Enzyme Inhibition:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose regulation. Boronic acid-containing dipeptides are potent inhibitors of DPP-4 and have been explored for the treatment of type 2 diabetes.[3]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: FAAH is another serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Boronic acids have been investigated as inhibitors of FAAH for potential therapeutic applications in pain and central nervous system disorders.[4]

Conclusion

The acidity and pKa of substituted pyridine boronic acids are fundamental physicochemical properties that govern their behavior in both chemical and biological systems. A thorough understanding and accurate determination of these parameters are essential for the rational design and development of new therapeutic agents and functional materials. This guide provides a foundational overview of the key concepts, experimental methodologies, and biological relevance of the acidity of this important class of compounds. Further research to expand the database of pKa values for a wider range of substituted pyridine boronic acids will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of Aryl Halides with 2-Bromo-3-chloropyridine-4-boronic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] This palladium-catalyzed transformation is widely employed in the pharmaceutical and materials science industries due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its reagents.[1][3]

Substituted pyridines are privileged structural motifs in medicinal chemistry. This application note details a protocol for the Suzuki-Miyaura coupling of aryl halides with 2-Bromo-3-chloropyridine-4-boronic acid. This specific substrate is a unique building block, featuring a boronic acid for coupling, alongside two different halogen atoms (bromine and chlorine) at the 2- and 3-positions, respectively. This arrangement presents opportunities for chemoselective reactions, where coupling can be directed to the boronic acid moiety while preserving the halide handles for subsequent downstream functionalization.

Substrate Analysis and Chemoselectivity

The key to successfully utilizing this compound lies in understanding the relative reactivity of its functional groups.

-

Boronic Acid (C4) : This is the intended site of coupling in this protocol, reacting with an aryl or heteroaryl halide partner.

-

Bromo Group (C2) : The C-Br bond is significantly more susceptible to oxidative addition by palladium than the C-Cl bond. The general order of halide reactivity in Suzuki couplings is I > Br >> Cl.[1][4] The position on the pyridine ring (C2) further activates this site.

-

Chloro Group (C3) : The C-Cl bond is the most stable of the three functional groups under typical Suzuki conditions and is expected to remain intact, serving as a valuable position for post-coupling modifications.

Given this reactivity profile, careful selection of reaction conditions is paramount to prevent undesired side reactions, such as self-coupling through the C2-bromo position. Milder conditions, lower catalyst loadings, and shorter reaction times are often employed to favor the desired transformation at the boronic acid site.

Data Presentation: Representative Reaction Conditions

While specific data for this compound is not extensively published, the following tables summarize typical conditions for related Suzuki-Miyaura couplings of pyridylboronic acids and selective couplings of dihalopyridines. These serve as an excellent starting point for reaction optimization.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Pyridylboronic Acids with Aryl Bromides

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12-18 | 70-95 | A common and reliable catalyst system for standard substrates.[5] |

| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | 65-90 | A cost-effective system, often requiring higher temperatures. |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8-16 | 75-98 | Effective for a broad range of substrates, including more challenging ones. |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-110 | 4-12 | 80-99 | Buchwald ligands often provide high yields with lower catalyst loadings. |

Table 2: Conditions for Selective Monofunctionalization of Dihalopyridines

| Substrate | Catalyst/Ligand | Base | Solvent | Position Selectivity | Ref. |

| 2,4-dibromopyridine | Pd(II)-NHC complexes | K₂CO₃ | Toluene | C4 over C2 | [6] |

| 2,4-dichloropyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | C4 over C2 | [6] |

| 5-bromo-2-chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | C5 (Bromo) | [7] |

| 2-bromo-3-iodopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | C3 (Iodo) | [7] |

Experimental Protocol

This protocol provides a generalized method for the Suzuki-Miyaura coupling of an aryl halide (Ar-X) with this compound.

Materials and Reagents

-

This compound (1.0 equivalent)

-

Aryl or Heteroaryl Halide (1.1 - 1.2 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)

-

Round-bottom flask or microwave vial

-

Condenser and inert gas line (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard glassware for aqueous workup

-

Ethyl acetate or Dichloromethane for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03-0.05 equiv.).

-

Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water, approximately 0.1 M concentration relative to the limiting reagent) via syringe.

-

Degassing : Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction : Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Washing : Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Visualizations

The following diagrams illustrate the catalytic cycle of the reaction and the general experimental workflow.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-3-chloropyridine-4-boronic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in numerous pharmaceutical agents.

Introduction